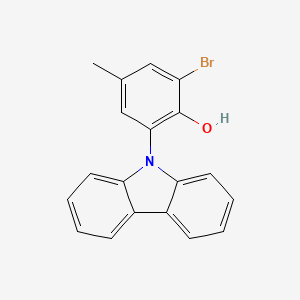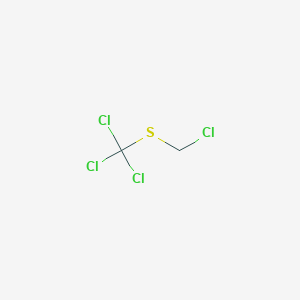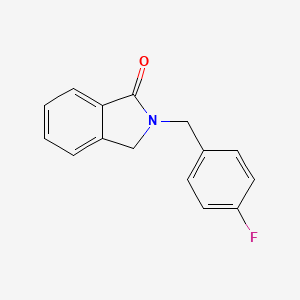
2-(4-Fluoro-benzyl)-2,3-dihydro-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluoro-benzyl)-2,3-dihydro-isoindol-1-one is a chemical compound that belongs to the class of isoindolinones It features a 4-fluorobenzyl group attached to the nitrogen atom of the isoindolinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-benzyl)-2,3-dihydro-isoindol-1-one typically involves the reaction of 4-fluorobenzylamine with phthalic anhydride. The reaction is carried out under reflux conditions in a suitable solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), alkylating agents (e.g., alkyl halides)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Nitro, halogen, or alkyl-substituted derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluoro-benzyl)-2,3-dihydro-isoindol-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity towards its target, leading to improved efficacy.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorobenzylamine: A related compound with a similar fluorobenzyl group but lacking the isoindolinone ring.
4-Fluorobenzyl chloride: Another related compound used as an intermediate in organic synthesis.
2,3-Dihydro-1H-isoindol-1-one: The parent compound without the fluorobenzyl substitution.
Uniqueness
2-(4-Fluoro-benzyl)-2,3-dihydro-isoindol-1-one is unique due to the presence of both the isoindolinone ring and the fluorobenzyl group. This combination imparts specific chemical and biological properties that are not observed in the individual components. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding interactions, making it a valuable scaffold in drug design and materials science.
Propiedades
Número CAS |
877149-95-6 |
|---|---|
Fórmula molecular |
C15H12FNO |
Peso molecular |
241.26 g/mol |
Nombre IUPAC |
2-[(4-fluorophenyl)methyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C15H12FNO/c16-13-7-5-11(6-8-13)9-17-10-12-3-1-2-4-14(12)15(17)18/h1-8H,9-10H2 |
Clave InChI |
PGOUVIRIJPYDGY-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C(=O)N1CC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



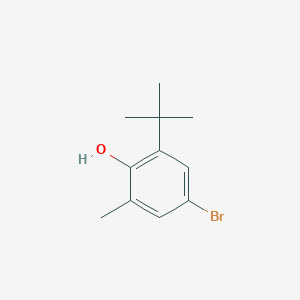

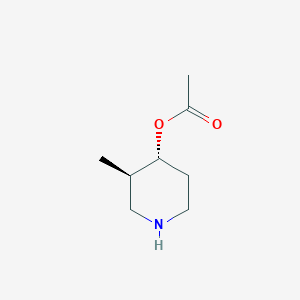
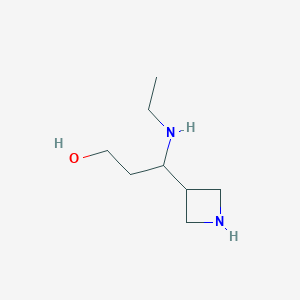
![[Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate](/img/structure/B13969583.png)
![(5Z)-benzyl 7-[(1R,2R,3R)-3-benzyloxy-2-[(E)-4,4-difluoro-3-oxooct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B13969591.png)


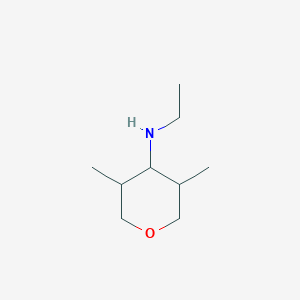
![2-(Bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13969613.png)
![4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B13969622.png)
